molecular formula C18H20N2 B8110831 5-(Pyridin-4-Yl)-2,3-Dihydrospiro[Indene-1,4'-Piperidine]

5-(Pyridin-4-Yl)-2,3-Dihydrospiro[Indene-1,4'-Piperidine]

Cat. No.: B8110831
M. Wt: 264.4 g/mol
InChI Key: WRPOLRPOHUZVFH-UHFFFAOYSA-N
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Description

5-(Pyridin-4-Yl)-2,3-Dihydrospiro[Indene-1,4'-Piperidine] is a complex organic compound featuring a pyridine ring attached to a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-4-Yl)-2,3-Dihydrospiro[Indene-1,4'-Piperidine] typically involves multiple steps, starting with the reaction of pyridine derivatives with appropriate spirocyclic precursors. Common methods include:

  • Condensation Reactions: These reactions often involve the use of strong bases or acids to facilitate the formation of the spirocyclic structure.

  • Catalytic Methods: Catalysts such as palladium or platinum are frequently used to enhance the reaction efficiency and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Solvent-free or green chemistry approaches are increasingly being adopted to minimize waste and improve sustainability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of pyridine N-oxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Reagents like halogens, alkyl halides, and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyridine N-oxides, hydroxylated pyridines.

  • Reduction Products: Reduced pyridine derivatives, such as piperidines.

  • Substitution Products: Halogenated pyridines, alkylated pyridines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and advanced materials.

Biology: Biologically, 5-(Pyridin-4-Yl)-2,3-Dihydrospiro[Indene-1,4'-Piperidine] is studied for its interactions with biological macromolecules

Medicine: In medicine, the compound is explored for its pharmacological properties. It has shown promise in preclinical studies for its anti-inflammatory, analgesic, and antiviral activities.

Industry: Industrially, this compound is used in the production of advanced materials with specific properties, such as enhanced thermal stability and mechanical strength. It is also used in the development of new catalysts for chemical reactions.

Mechanism of Action

The mechanism by which 5-(Pyridin-4-Yl)-2,3-Dihydrospiro[Indene-1,4'-Piperidine] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound's spirocyclic structure allows it to bind to specific sites on these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular targets vary depending on the specific application and context.

Comparison with Similar Compounds

  • 5-(Pyridin-3-Yl)-2,3-Dihydrospiro[Indene-1,4'-Piperidine]

  • 5-(Pyridin-2-Yl)-2,3-Dihydrospiro[Indene-1,4'-Piperidine]

  • 5-(Pyridin-4-Yl)-2,3-Dihydrospiro[Indene-1,3'-Piperidine]

Uniqueness: 5-(Pyridin-4-Yl)-2,3-Dihydrospiro[Indene-1,4'-Piperidine] stands out due to its specific substitution pattern on the pyridine ring and the spirocyclic structure. This combination provides unique chemical and physical properties that are not found in its analogs.

Properties

IUPAC Name

6-pyridin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-2-17-16(3-6-18(17)7-11-20-12-8-18)13-15(1)14-4-9-19-10-5-14/h1-2,4-5,9-10,13,20H,3,6-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPOLRPOHUZVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)C3=C1C=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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